Sulfoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoacetaldehyde is an organosulfonic acid and an alpha-CH2-containing aldehyde. It is a conjugate acid of a sulfonatoacetaldehyde.
Scientific Research Applications
Microbial Metabolism of Sulfonates
Sulfoacetaldehyde plays a significant role in microbial metabolism of sulfonates. Gritzer et al. (2003) noted that it is commonly synthesized as a bisulfite adduct, used in studying microbial metabolism of sulfonates, although a method presumed to convert this to free aldehyde was ineffective (Gritzer, Moffitt, Godchaux, & Leadbetter, 2003).
Enzymatic Conversion in Methanogenic Bacteria
White (1988) demonstrated the enzymatic conversion of this compound into coenzyme M by cell-free extracts of methanogenic bacteria, a process enhanced by L-cysteine (White, 1988).
This compound Sulfo-lyase in Bacteria
Kondo & Ishimoto (1975) explored this compound sulfo-lyase in bacteria, an enzyme that decomposes this compound to sulfite and acetate. This enzyme is specific to this compound among various sulfonates (Kondo & Ishimoto, 1975).
Fluorescent Probes for Live-Cell Monitoring
Qian et al. (2011) developed selective fluorescent probes using a sulphide-trapping strategy involving sulphide addition to an aldehyde for live-cell monitoring of sulphides, highlighting the significance of aqueous sulphides in biological signaling (Qian et al., 2011).
Bacterial Degradation of Sulfoacetate
Weinitschke et al. (2010) discovered a novel pathway involving Sulfoacetyl-CoA and this compound in the bacterial degradation of sulfoacetate, a common natural product. This study provides insights into the biodegradation processes in bacteria (Weinitschke et al., 2010).
This compound Reductase in Environmental and Commensal Bacteria
Zhou et al. (2019) investigated this compound reductase, a key enzyme in nitrogen assimilation from taurine in certain bacteria, revealing its significance in metabolic functions (Zhou et al., 2019).
Bifurcated Degradative Pathway in Marine Bacteria
Denger et al. (2009) studied the bifurcated degradative pathway of sulfolactate in Roseovarius nubinhibens ISM, involving this compound acetyltransferase, highlighting its role in the biodegradation of sulfoquinovose in marine environments (Denger et al., 2009).
Properties
CAS No. |
32797-12-9 |
---|---|
Molecular Formula |
C2H4O4S |
Molecular Weight |
124.12 g/mol |
IUPAC Name |
2-oxoethanesulfonic acid |
InChI |
InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6) |
InChI Key |
JTJIXCMSHWPJJE-UHFFFAOYSA-N |
SMILES |
C(C=O)S(=O)(=O)O |
Canonical SMILES |
C(C=O)S(=O)(=O)O |
32797-12-9 | |
Synonyms |
sulfoacetaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.